molecular formula C17H12ClN3O6S2 B4572369 2-(2-chlorophenoxy)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide CAS No. 301694-50-8

2-(2-chlorophenoxy)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide

Cat. No.: B4572369
CAS No.: 301694-50-8
M. Wt: 453.9 g/mol
InChI Key: CKCHVEAAWAJIFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorophenoxy)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide is a synthetic small molecule featuring a thiazole core substituted at position 5 with a 4-nitrophenylsulfonyl group. The acetamide moiety at position 2 of the thiazole ring is further modified with a 2-chlorophenoxy substituent. This structure combines electron-withdrawing (sulfonyl, nitro) and lipophilic (chlorophenoxy) groups, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O6S2/c18-13-3-1-2-4-14(13)27-10-15(22)20-17-19-9-16(28-17)29(25,26)12-7-5-11(6-8-12)21(23)24/h1-9H,10H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCHVEAAWAJIFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364657
Record name 2-(2-chlorophenoxy)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301694-50-8
Record name 2-(2-chlorophenoxy)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-(2-chlorophenoxy)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant structure-activity relationships (SAR).

  • Molecular Formula : C17H12ClN3O6S
  • Molecular Weight : 453.877 g/mol
  • CAS Number : 301694-50-8
  • Density : Approximately 1.588 g/cm³

The biological activity of thiazole derivatives, including this compound, is often attributed to their ability to interact with specific biological targets. The presence of the thiazole moiety is crucial for its pharmacological effects, including:

  • Inhibition of Protein Tyrosine Phosphatases (PTP) : Compounds with similar structures have been shown to inhibit PTPs, which are involved in various signaling pathways related to cancer and diabetes .
  • Antitumor Activity : The compound's structure suggests potential interactions with cellular proteins that regulate apoptosis and cell proliferation. Thiazoles have been documented to exhibit cytotoxic effects against various cancer cell lines .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Assay Type IC50 Value (µM)Cell Line/Target
CytotoxicityMTT Assay1.61 ± 1.92Various cancer cell lines
PTP InhibitionEnzymatic Assay1.7PTP1B
Antibacterial ActivityDisk Diffusion MethodVariableGram-positive and Gram-negative bacteria

Case Studies and Research Findings

Several studies have investigated the biological activity of thiazole-containing compounds similar to this compound:

  • Antitumor Studies : A study demonstrated that thiazole derivatives exhibited significant cytotoxicity against human glioblastoma cells (U251) and melanoma cells (WM793). The presence of electron-withdrawing groups on the phenyl ring was found to enhance activity .
  • PTP Inhibition : Research highlighted that certain thiazole compounds selectively inhibited PTP1B over other phosphatases, suggesting potential therapeutic applications in metabolic disorders such as obesity and diabetes .
  • Structure-Activity Relationships (SAR) : Investigations into SAR revealed that modifications on the thiazole ring and phenyl substituents significantly impacted the potency and selectivity of these compounds against target proteins .

Comparison with Similar Compounds

Core Heterocyclic Rings

  • Thiazole vs. Thiadiazole/Oxadiazole: The target compound’s thiazole ring contrasts with thiadiazole (e.g., compound 3 in ) or oxadiazole (e.g., CDD-934506 in ) cores in analogs.

Substituent Profiles

  • Sulfonyl vs. Sulfonamide Groups :
    The 4-nitrophenylsulfonyl group in the target differs from sulfonamide-containing analogs (e.g., compound 8 in ). Sulfonyl groups enhance metabolic stability compared to sulfonamides, which may improve bioavailability .
  • Phenoxy vs. Aryl/Amino Substituents: The 2-chlorophenoxy group distinguishes the target from compounds like SirReal2 (), which has a naphthalen-1-ylmethyl substituent.

Physicochemical Properties

While explicit data for the target compound are unavailable, inferences can be drawn from analogs:

  • LogP and Solubility: The nitro and sulfonyl groups likely reduce logP compared to analogs with methyl or methoxy substituents (e.g., compound 7d in ). However, the chlorophenoxy group may counteract this, balancing solubility and permeability .
  • Hydrogen Bonding :
    The acetamide and sulfonyl groups provide hydrogen bond acceptors, similar to CDD-934506 (), which could facilitate interactions with enzymatic active sites .

Enzyme Inhibition

  • Akt Inhibition :
    Thiadiazole analogs (e.g., compounds 3 and 8 in ) inhibit Akt via π-π interactions and hydrogen bonding. The target’s thiazole core and sulfonyl group may engage similar interactions, though reduced electron deficiency might lower potency compared to thiadiazoles .
  • SIRT2 Inhibition :
    SirReal2 (), a thiazole-containing SIRT2 inhibitor, shares structural motifs with the target compound. The 4-nitrophenylsulfonyl group in the target could enhance binding to SIRT2’s hydrophobic pocket, analogous to SirReal2’s naphthalene moiety .

Anticancer Activity

  • Cytotoxicity: Phenoxy-thiadiazole derivatives (e.g., compound 7d in ) exhibit IC50 values as low as 1.8 µM against Caco-2 cells. The target’s chlorophenoxy group may confer similar cytotoxicity, though the absence of a thiadiazole ring might reduce efficacy .
  • Apoptosis Induction :
    Thiadiazole analogs induce apoptosis via Akt inhibition (). The target’s sulfonyl group could mimic this mechanism by destabilizing Akt’s active site .

Key Comparative Data Table

Compound Name Core Structure Key Substituents Biological Target Activity (IC50/Inhibition %) Ref.
Target Compound Thiazole 4-Nitrophenylsulfonyl, 2-chlorophenoxy Akt/SIRT2 (predicted) N/A -
SirReal2 () Thiazole Naphthalen-1-ylmethyl, pyrimidinyl SIRT2 >80% inhibition
Compound 3 () Thiadiazole 4-Chlorophenyl, sulfonamide Akt 92.36% inhibition
CDD-934506 () Oxadiazole 4-Methoxyphenyl, sulfonyl Unknown N/A
2-(4-Nitrophenyl)-... () Thiazole 4-Nitrophenylsulfonyl Unknown N/A
Compound 7d () Thiadiazole 2-Fluorophenoxy, methoxyphenyl Antiproliferative 1.8 µM (Caco-2)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-chlorophenoxy)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide
Reactant of Route 2
Reactant of Route 2
2-(2-chlorophenoxy)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.